molecular formula C21H27FN4OS B2609158 3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034476-85-0

3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Katalognummer: B2609158
CAS-Nummer: 2034476-85-0
Molekulargewicht: 402.53
InChI-Schlüssel: YFRDRNNBRAXUBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-fluorophenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C21H27FN4OS and its molecular weight is 402.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiolabelling

  • Synthesis for PET Radiotracer : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) radiotracers, specifically for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Molecular Interaction Studies

  • Antagonist for CB1 Cannabinoid Receptor : Some variants of this compound act as potent and selective antagonists for the CB1 cannabinoid receptor. Their molecular interactions with the CB1 receptor have been studied using methods like AM1 molecular orbital method and comparative molecular field analysis (CoMFA) (Shim et al., 2002).

Anticancer Properties

  • Aurora Kinase Inhibition : Derivatives of this compound have been studied for their potential in inhibiting Aurora A, which might be useful in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antituberculosis Activity

  • Mycobacterium Tuberculosis GyrB Inhibitors : Analogs of this compound have shown promise as inhibitors against Mycobacterium tuberculosis GyrB, a crucial enzyme for the bacteria’s DNA replication, thus offering a pathway for antituberculosis drugs (Jeankumar et al., 2013).

Drug Development and Binding Affinity Studies

  • Development of Medical Imaging Tracers : The compound and its variants have been studied for their binding affinity to cannabinoid receptors, with the aim of developing PET ligands for cerebral cannabinoid CB1 receptor imaging (Tobiishi et al., 2007).

  • Binding Studies in Mouse Brain : Studies have been conducted on analogs of this compound for binding in vivo to mouse brain cannabinoid CB1 receptors, providing insights into the brain’s receptor distribution and functioning (Gatley et al., 1996).

Structure-Activity Relationships

  • Structural Requirements for CB1 Receptor Antagonistic Activity : Research on structure-activity relationships has identified key structural components necessary for potent and selective CB1 receptor antagonistic activity, aiding in the development of pharmacological probes and therapeutic compounds (Lan et al., 1999).

Eigenschaften

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4OS/c1-25-20(12-19(24-25)16-2-4-17(22)5-3-16)21(27)23-13-15-6-9-26(10-7-15)18-8-11-28-14-18/h2-5,12,15,18H,6-11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRDRNNBRAXUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.